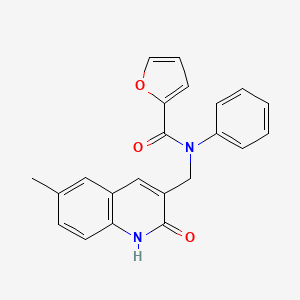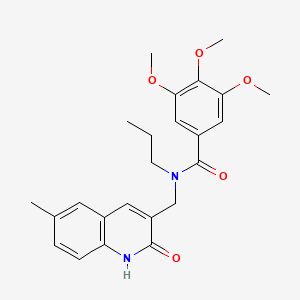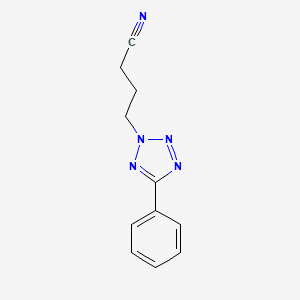
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTB is a tetrazole-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile is not well understood. However, studies have suggested that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can reduce tumor growth and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile. One direction is to further investigate the mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its potential targets in different biological systems. Another direction is to explore the potential applications of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile in the synthesis of new materials and in analytical chemistry. Additionally, more studies are needed to determine the optimal conditions for the synthesis of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its derivatives.
Méthodes De Synthèse
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can be synthesized using different methods, including a one-pot synthesis method, a microwave-assisted synthesis method, and a solvent-free synthesis method. The one-pot synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a catalyst and a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile under solvent-free conditions.
Applications De Recherche Scientifique
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the synthesis of new materials, such as metal-organic frameworks. In analytical chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the detection of metal ions.
Propriétés
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-8-4-5-9-16-14-11(13-15-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBMOIYOYKKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


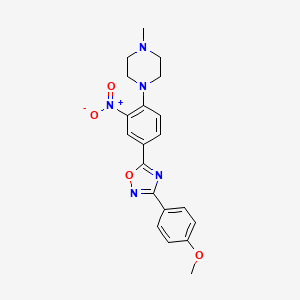
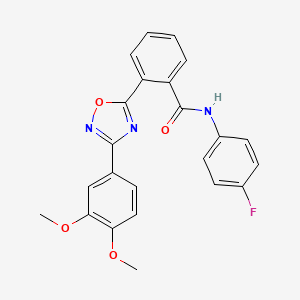
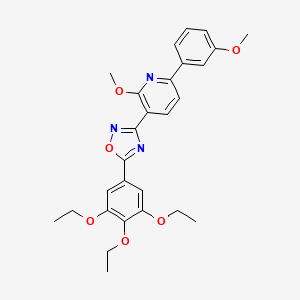
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
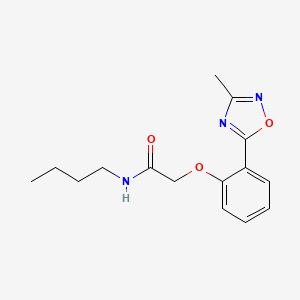
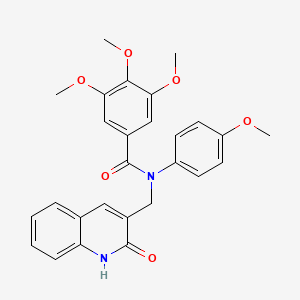
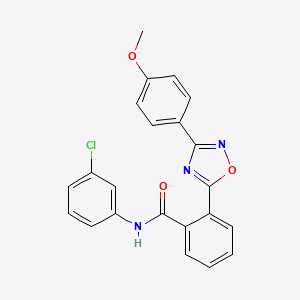
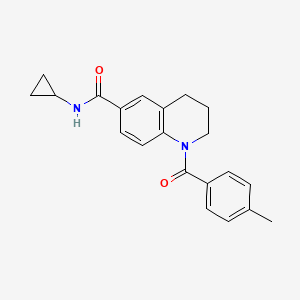


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
